1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-3-31-20-6-4-7-21-23(20)25-24(32-21)27-15-13-26(14-16-27)22(28)8-5-17-33(29,30)19-11-9-18(2)10-12-19/h4,6-7,9-12H,3,5,8,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVXHDPDUMGIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperazine moiety. The final step involves the tosylation of the butanone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity, while the tosyl group can facilitate cellular uptake. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from analogs primarily in its substituents on the benzothiazole ring (ethoxy group) and the butanone chain (tosyl group). Key analogs include:
Structural Implications :
Yield Trends :
Physicochemical Properties
Key data from analogs (melting points, spectral data):
Insights :
Hypothetical Activity of Target Compound :
- The ethoxy group could reduce metabolic degradation compared to halogenated analogs.
- The tosyl group might confer unique interactions with sulfonamide-binding enzymes or receptors.
Biological Activity
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
-
Formation of Ethoxybenzo[d]thiazole Intermediate :
- Reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
- Subsequent reaction with 2-aminothiophenol yields the ethoxybenzo[d]thiazole intermediate.
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Piperazine Derivatization :
- The intermediate is reacted with piperazine to form the piperazinyl derivative.
-
Sulfonylation :
- Introduction of the tosyl group via sulfonyl chlorides under basic conditions.
-
Final Coupling :
- Coupling of the intermediate compounds to achieve the final product.
The biological activity of this compound is attributed to its structural components, which allow it to interact with various biological targets. The compound's piperazine and ethoxybenzo[d]thiazole moieties are critical for binding to enzymes and receptors, potentially inhibiting their activity or modulating their function.
Antimicrobial Properties
Research indicates that derivatives of benzothiazoles exhibit antimicrobial activity. For instance, compounds derived from similar structures have shown effectiveness against Gram-positive bacteria such as Enterococcus faecalis and have demonstrated moderate antimicrobial activity in vitro .
Anticancer Activity
The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Studies suggest that similar benzothiazole derivatives can inhibit cancer cell proliferation, indicating potential applications in cancer therapy .
Table: Summary of Biological Activities
Study on Antimicrobial Activity
In a study evaluating various benzothiazole derivatives, it was found that certain compounds exhibited significant antimicrobial properties with minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens. The structure–activity relationship (SAR) highlighted the importance of specific substituents in enhancing biological activity .
Study on Anticancer Efficacy
Another investigation focused on the antiproliferative effects of benzothiazole derivatives on human melanoma cell lines. Results indicated that these compounds could effectively reduce cell viability, suggesting their potential as therapeutic agents in oncology.
Q & A
Q. What are the recommended synthetic routes for synthesizing 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one?
Methodological Answer: The compound can be synthesized via multi-step protocols involving:
Coupling of piperazine and benzo[d]thiazol moieties : React 4-ethoxybenzo[d]thiazol-2-amine with a piperazine derivative (e.g., 1-boc-piperazine) under reflux conditions using a solvent like ethanol and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .
Tosylation : Introduce the tosyl group (p-toluenesulfonyl) to the butanone moiety via sulfonylation with tosyl chloride in dichloromethane, followed by purification via silica gel chromatography .
Final coupling : Link the piperazine-benzo[d]thiazol intermediate to the tosylated butanone using a coupling agent (e.g., DCC) in anhydrous conditions .
Key Considerations : Monitor reaction progress via TLC and confirm structures using (e.g., δ 1.69–1.75 ppm for CH₂ groups in piperazine) and IR (e.g., 1721 cm⁻¹ for carbonyl stretches) .
Q. How should researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- : Identify aromatic protons (δ 7.2–8.1 ppm for benzo[d]thiazol and tosyl groups) and piperazine CH₂ signals (δ 2.50–2.57 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and sulfonyl (SO₂) stretches at ~1350–1150 cm⁻¹ .
- Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (C₂₄H₂₈N₃O₃S₂).
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the ethoxybenzo[d]thiazol and piperazine rings .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of piperazine and tosylbutanone?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperazine nitrogen .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to accelerate reaction rates .
- Temperature Control : Optimize reflux temperatures (e.g., 80–100°C) to balance reaction speed and byproduct formation .
- Workup : Purify intermediates via column chromatography (EtOAc:petroleum ether, 1:1) to remove unreacted reagents .
Data-Driven Example : In analogous piperazine couplings, yields improved from 48% to 68% by switching from ethanol to DMF and increasing reaction time to 24 hours .
Q. What experimental design considerations are critical for evaluating the compound’s cytotoxicity?
Methodological Answer:
- Cell Line Selection : Test against diverse cancer lines (e.g., MCF-7, HEPG-2) and normal cells (e.g., WI-38 fibroblasts) to assess selectivity .
- Assay Protocol :
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare to reference compounds.
Example Result : A related thiazole derivative showed IC₅₀ values of 12.3 µM (MCF-7) vs. >100 µM (WI-38), indicating cancer selectivity .
Q. How can researchers investigate the compound’s stability under varying pH conditions?
Methodological Answer:
- Buffer Preparation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours .
- Analytical Monitoring :
- Kinetic Analysis : Determine half-life () and degradation pathways (e.g., hydrolysis of the ethoxy group at acidic pH) .
Key Finding : Piperazine-containing analogs showed reduced stability at pH < 3 due to protonation of the nitrogen, leading to ring cleavage .
Q. What strategies can be used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogens) and compare activities .
- Biological Testing : Evaluate analogs against the same cell lines to identify critical moieties (e.g., tosyl group for membrane permeability) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes .
Case Study : A benzo[d]thiazol-piperazine analog with a nitro group showed 3-fold higher cytotoxicity than the ethoxy variant, suggesting electron-withdrawing groups enhance activity .
Q. What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of airborne particles .
- Waste Disposal : Collect organic waste in designated containers for incineration .
- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential sulfonate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
